![molecular formula C19H37NNaO3 B1603900 Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate CAS No. 4028-10-8](/img/structure/B1603900.png)
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate
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Overview
Description
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as this compound, is a useful research compound. Its molecular formula is C19H37NNaO3 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate, also known as Sodium Palmitoyl Sarcosinate, is primarily used in the cosmetic industry . Its primary targets are the skin cells, where it acts as a surfactant and emulsifying agent .
Mode of Action
Sodium Palmitoyl Sarcosinate interacts with skin cells by reducing the surface tension of substances, allowing for the mixture of water and oils . This interaction aids in the dispersion of ingredients throughout a product, ensuring a smooth and even application on the skin .
Biochemical Pathways
It is known that it functions as a surfactant, disrupting the lipid layer of the skin, which allows for better penetration of other ingredients in cosmetic formulations .
Pharmacokinetics
Its bioavailability is primarily localized to the area of application .
Result of Action
The result of Sodium Palmitoyl Sarcosinate’s action is smoother, more evenly distributed cosmetic products, leading to better application and efficacy . It also has good moisturizing properties, helping the skin to retain moisture and stay soft .
Action Environment
The action of Sodium Palmitoyl Sarcosinate can be influenced by environmental factors. It is stable under alkaline conditions but can hydrolyze under acidic conditions . Therefore, the pH of the environment can significantly impact its stability and efficacy . Furthermore, long-term or large-scale exposure may cause skin irritation and eye irritation .
Properties
CAS No. |
4028-10-8 |
---|---|
Molecular Formula |
C19H37NNaO3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23); |
InChI Key |
URLOOCHBFSMCKH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |
Key on ui other cas no. |
4028-10-8 |
Related CAS |
2421-33-2 (Parent) |
sequence |
G |
Synonyms |
palmitoyl sarcosine palmitoyl sarcosine, sodium salt sodium palmitoyl sarcosinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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